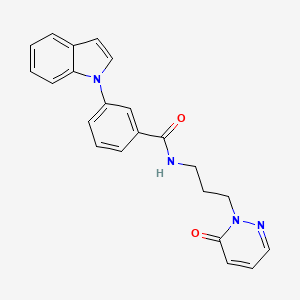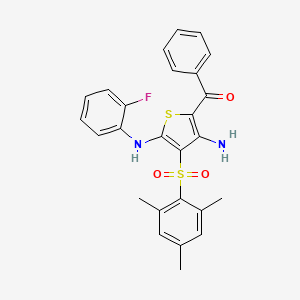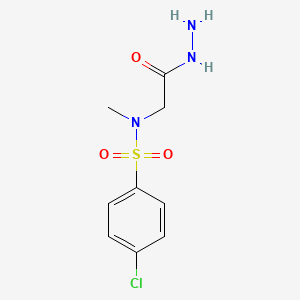![molecular formula C8H8N2O5S B2359294 [(4-磺酰苯基)氨基甲酰酸] CAS No. 3561-08-8](/img/structure/B2359294.png)
[(4-磺酰苯基)氨基甲酰酸]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[(4-Sulfamoylphenyl)carbamoyl]formic acid” is a chemical compound with the CAS number 3561-08-8 . It has a molecular weight of 244.22 and its molecular formula is C8H8N2O5S .
Synthesis Analysis
The synthesis of “[(4-Sulfamoylphenyl)carbamoyl]formic acid” has been achieved using crystal engineering techniques . The process involves the design of polar multicomponent materials, including sulfanilamide sulfamic acid salt and sulfanilamide [(4-sulfamoylphenyl)carbamoyl]formic acid salt .Molecular Structure Analysis
The molecular structure of “[(4-Sulfamoylphenyl)carbamoyl]formic acid” is characterized by S–X (X = O, N, C) bonds, which have a strongly polarized, almost ‘ionic’ character, particularly in the case of S–O interactions . The assembly of crystal building blocks and their packing in the crystal structures is influenced by N–H⋯O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving “[(4-Sulfamoylphenyl)carbamoyl]formic acid” are influenced by N–H⋯O hydrogen bonds, which have an intermediate character between closed and shared shell interactions . These interactions can lead to hydrogen atom transfer, resulting in salt formation .Physical and Chemical Properties Analysis
“[(4-Sulfamoylphenyl)carbamoyl]formic acid” is a powder at room temperature . It has a melting point of 215-217 degrees Celsius .科学研究应用
晶体工程和光学性质
[(4-磺酰苯基)氨基甲酰酸]用于晶体工程中,以创建具有显著光学性质的极性多组分材料。例如,它的盐形式,如磺胺[(4-磺酰苯基)氨基甲酰酸]盐,表现出有趣的线性(双折射)和非线性光学性质(二次谐波产生),与常用的材料如 KDP (KH2PO4) 相当。这些特性使其适用于光学器件和光子学中的应用,突显了其集成到先进技术解决方案中的潜力 (Wojnarska 等人,2018 年).
催化和储氢
甲酸,[(4-磺酰苯基)氨基甲酰酸] 的相关化合物,是各种催化和储氢应用中的组成部分。它在直接甲酸燃料电池 (DFAFC) 中作为氢源,并且由于其高效率和可逆储氢能力而作为化学储氢材料。甲酸在这些应用中的使用使其成为未来便携式设备、车辆和其他能源相关应用的有前途的燃料。预计该领域的持续进步将在不久的将来产生低成本且高效的可充电氢燃料电池 (Singh 等人,2016 年).
传感应用
[(4-磺酰苯基)氨基甲酰酸],通过其相关化合物,在开发用于甲酸蒸汽检测的传感器方面具有应用。一项研究重点介绍了用于检测甲酸蒸汽的基于纳米薄膜的荧光传感器的合成,展示了高灵敏度、快速响应速度和宽响应范围。此类传感器的意义在于它们在防止甲酸暴露造成的腐蚀和伤害方面的潜在应用,表明在安全和工业监测方面具有更广泛的影响 (Wu 等人,2021 年).
催化和纳米有机催化应用
在催化领域,[(4-磺酰苯基)氨基甲酰酸] 的衍生物,如 2-氨基甲酰肼-1-磺酸和氨基甲酰磺胺酸,被用作新型、温和和基于生物的纳米有机催化剂。这些催化剂在温和无溶剂条件下合成各种化合物方面显示出有希望的结果,表明它们在绿色化学和可持续工业过程中的潜在用途 (Zolfigol 等人,2015 年).
安全和危害
未来方向
属性
IUPAC Name |
2-oxo-2-(4-sulfamoylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c9-16(14,15)6-3-1-5(2-4-6)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)(H2,9,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRIMXMADGUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)








![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)



![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
